

cupric chloride dihydrate CAS number and registry information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cupric chloride hydrate*

Cat. No.: *B088998*

[Get Quote](#)

An In-depth Technical Guide to Cupric Chloride Dihydrate for Researchers and Scientists

This guide provides comprehensive technical information on cupric chloride dihydrate ($\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$), focusing on its chemical identity, properties, applications in research and drug development, and relevant safety protocols.

Registry Information

Cupric chloride dihydrate is a hydrated form of copper(II) chloride. It is registered under various identifiers across multiple chemical and regulatory databases. The primary CAS Number for the dihydrate form is 10125-13-0.[\[1\]](#)[\[2\]](#)[\[3\]](#) The anhydrous form has the CAS Number 7447-39-4.[\[2\]](#)

Identifier	Value	Source(s)
CAS Number	10125-13-0	[1] [2] [3] [4]
EC Number	231-210-2	[2] [5]
PubChem CID	61482	[6]
RTECS Number	GL7030000	[7]
UN Number	2802	[1] [2]
Formula	$\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$ or $\text{Cl}_2\text{CuH}_4\text{O}_2$	[1] [3] [6]
Synonyms	Copper(II) chloride dihydrate, Coppertrace, Eriochalcite	[1] [2] [4] [6]

Physicochemical Properties

Cupric chloride dihydrate appears as a blue-green or light blue crystalline solid.[\[1\]](#)[\[8\]](#) It is deliquescent, meaning it readily absorbs moisture from the air.[\[1\]](#)[\[8\]](#) The anhydrous form is a yellowish-brown solid that turns into the blue-green dihydrate upon absorbing moisture.[\[2\]](#)

Property	Value	Source(s)
Molecular Weight	170.48 g/mol	[1] [2] [3] [6]
Appearance	Blue-green orthorhombic crystals	[1] [2] [9]
Melting Point	100 °C (decomposes, loses water of hydration)	[1] [2]
Boiling Point	993 °C (anhydrous, decomposes)	[1] [2]
Density/Specific Gravity	2.51 g/cm ³	[1] [2]
Solubility in Water	75.7 g/100 mL at 25 °C	[2]
Other Solubilities	Soluble in alcohol, acetone, and ammonia	[1] [9]
pH of Solution	~3.0	[1]

Toxicological and Safety Data

Cupric chloride dihydrate is classified as moderately toxic if ingested and is a severe irritant to body tissues.[\[1\]](#) It is harmful if swallowed or in contact with skin and causes serious eye damage.

Parameter	Value	Source(s)
Oral LD ₅₀ (Rat)	336 - 584 mg/kg	[1][8]
Hazard Class	Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 1)	[8]
Target Organs	Respiratory system, liver, kidneys	[1]
OSHA PEL (as Cu dusts)	1 mg/m ³	[1]
ACGIH TLV (as Cu dusts)	1 mg/m ³	[1]
Environmental Hazard	Very toxic to aquatic life with long-lasting effects	[9]
Incompatibilities	Potassium, sodium, alkali metals, ammonia, acetylene	[1][8][9]

Applications in Research and Drug Development

Cupric chloride is a versatile compound with numerous applications in industrial and laboratory settings.

- **Catalysis in Organic Synthesis:** It is widely used as a catalyst in various organic reactions.[9] A primary industrial application is as a co-catalyst in the Wacker process for oxidizing ethylene to acetaldehyde, where it serves to regenerate the palladium catalyst.[2][10] It also catalyzes chlorination reactions, such as in the production of vinyl chloride and dichloroethane.[11]
- **Drug Development and Biological Research:** Copper is an essential cofactor for many enzymes and plays a critical role in angiogenesis, the formation of new blood vessels.[12] [13] This has led to research into its role in cancer therapy, as tumor growth is dependent on angiogenesis.[14] Copper ions from compounds like cupric chloride can influence signaling pathways by modulating the activity of factors such as Hypoxia-Inducible Factor 1-alpha (HIF-1 α) and Vascular Endothelial Growth Factor (VEGF).[13][15] It is also studied for its

potential in treating copper deficiency and for its antimicrobial properties in wound healing applications.

Experimental Protocols and Methodologies

A. Solid-State Synthesis of Copper(II) Oxide (CuO)

This protocol outlines a solvent-free, green chemistry approach to synthesize CuO from cupric chloride dihydrate, as demonstrated in an undergraduate chemistry experiment.[\[16\]](#)

Materials:

- Copper(II) chloride dihydrate ($\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$)
- Sodium hydroxide (NaOH)
- Mortar and pestle
- Heat gun

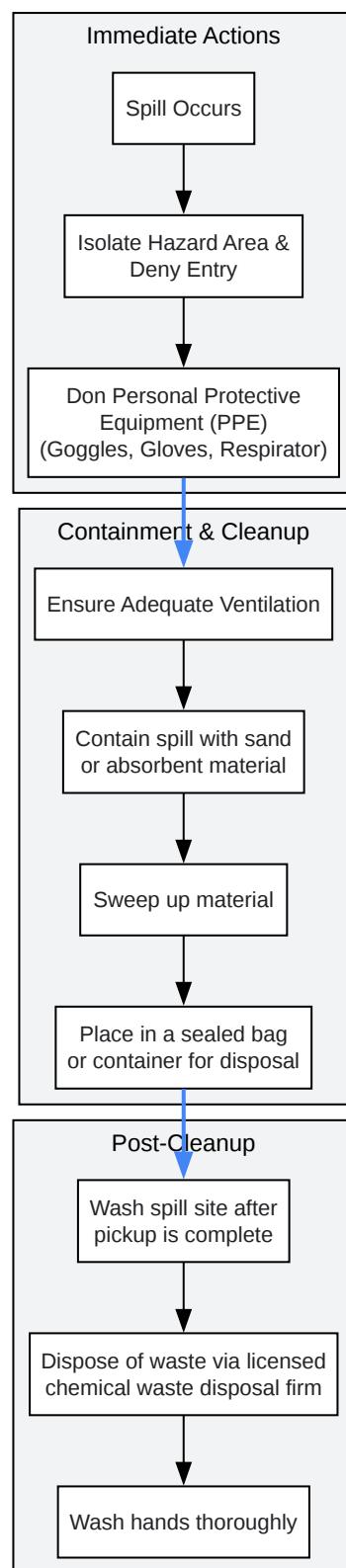
Methodology:

- Add 340 mg (2.0 mmol) of $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$ and 160 mg (4.0 mmol) of NaOH to a clean, dry mortar.[\[16\]](#)
- Grind the solid mixture together using the pestle. A color change from blue-green to brown or black should be observed within a few minutes, indicating the formation of copper(II) oxide.
[\[16\]](#)
- Gently dry the resulting black powder product with a heat gun.
- Collect the product. Wash with deionized water to remove the sodium chloride (NaCl) byproduct.
- Re-dry the final CuO product. The reported yield for this specific procedure is approximately 52.2%.[\[16\]](#)

B. Role as a Co-Catalyst in the Wacker Process

The Wacker process converts ethylene to acetaldehyde using a palladium(II) chloride catalyst. Cupric chloride is not the primary catalyst but is essential for regenerating the active catalyst, allowing the cycle to continue.[10][17]

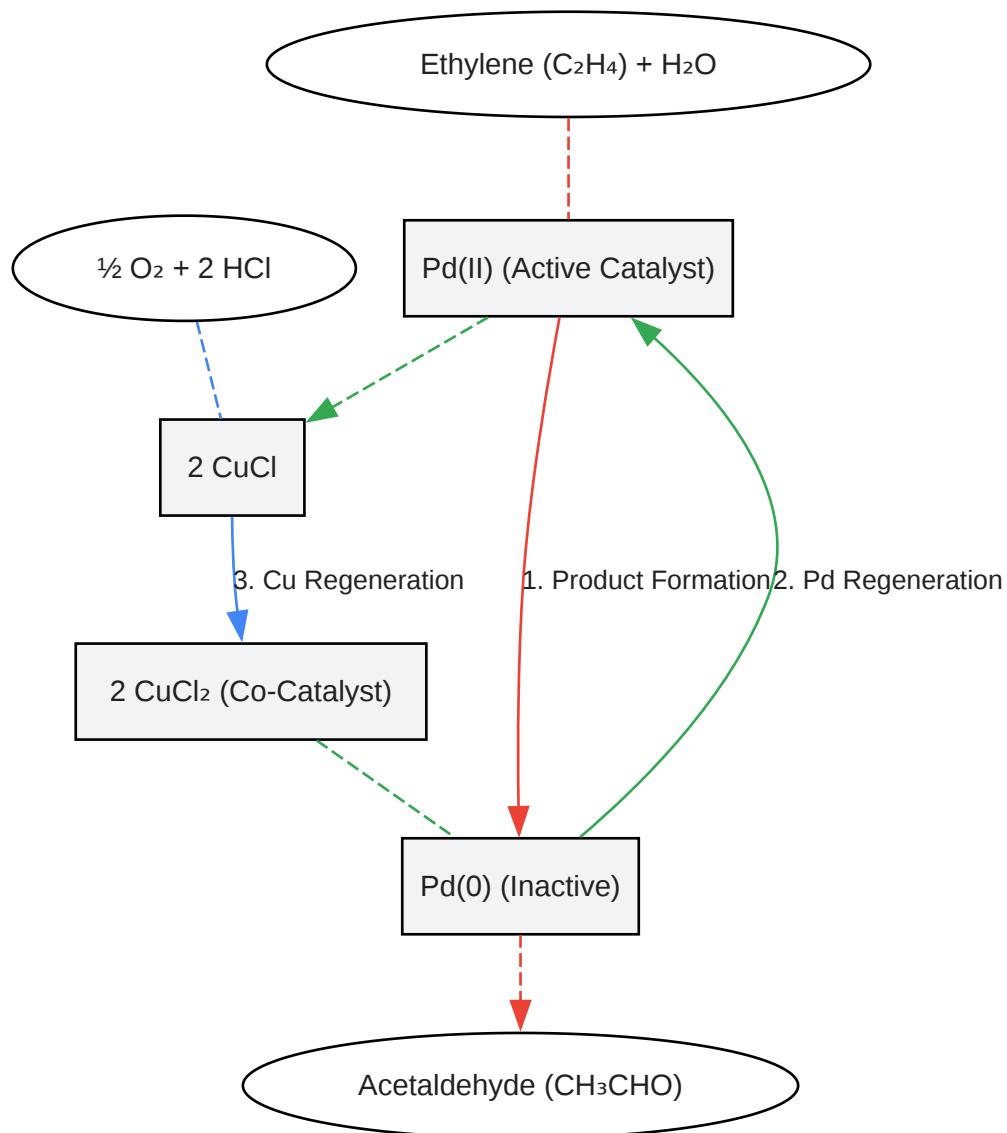
Reaction Steps:


- Oxidation of Ethylene: Ethylene reacts with palladium(II) chloride and water to produce acetaldehyde and palladium(0) metal. $[PdCl_4]^{2-} + C_2H_4 + H_2O \rightarrow CH_3CHO + Pd(0) + 2HCl + 2Cl^-$ [17]
- Catalyst Regeneration (Role of $CuCl_2$): The precipitated $Pd(0)$ is inactive. Cupric chloride ($CuCl_2$) oxidizes the $Pd(0)$ back to the active $Pd(II)$ state, while being reduced to cuprous chloride ($CuCl$). $Pd(0) + 2CuCl_2 + 2Cl^- \rightarrow [PdCl_4]^{2-} + 2CuCl$ [17]
- Co-Catalyst Re-oxidation: The resulting cuprous chloride is re-oxidized back to cupric chloride by oxygen, which is the ultimate oxidant in the process. $2CuCl + \frac{1}{2}O_2 + 2HCl \rightarrow 2CuCl_2 + H_2O$ [17]

Without cupric chloride, the palladium catalyst would precipitate as $Pd(0)$ metal, halting the reaction after a single cycle.[10]

Visualized Workflows and Pathways

Diagram 1: Chemical Spill Response Workflow

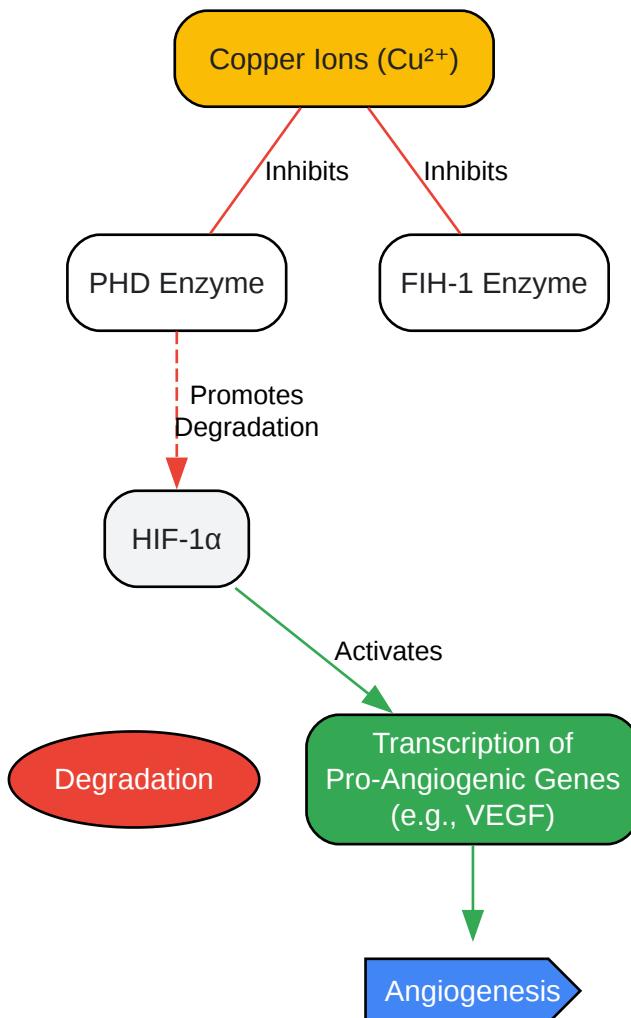

This workflow outlines the standard procedure for handling an accidental spill of cupric chloride dihydrate in a laboratory setting, based on common safety data sheet recommendations.[1][8]

[Click to download full resolution via product page](#)

Caption: Workflow for handling a cupric chloride dihydrate spill.

Diagram 2: Wacker Process Catalytic Cycle

This diagram illustrates the crucial role of cupric chloride (CuCl_2) in regenerating the palladium (Pd) catalyst during the oxidation of ethylene to acetaldehyde.



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Wacker process showing CuCl_2 role.

Diagram 3: Copper's Role in Angiogenesis Signaling

This diagram shows a simplified pathway illustrating how copper ions can promote angiogenesis by influencing the stability and activity of the transcription factor HIF-1 α .

[Click to download full resolution via product page](#)

Caption: Copper's role in promoting HIF-1 α stability for angiogenesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. westliberty.edu [westliberty.edu]
- 2. Copper(II) chloride - Wikipedia [en.wikipedia.org]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. CuCl₂, Copper or Cupric Chloride Dihydrate Anhydrous Manufacturers [aakashmanthanindustries.com]
- 5. Copper(II) chloride dihydrate - Cupric chloride dihydrate, Copper(II) chloride dihydrate [sigmaaldrich.com]
- 6. Cupric chloride dihydrate | Cl₂CuH₄O₂ | CID 61482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cupric chloride dihydrate, 10125-13-0 [thegoodsentscompany.com]
- 8. Copper(II) Chloride Dihydrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. chembk.com [chembk.com]
- 10. Wacker process - Wikipedia [en.wikipedia.org]
- 11. mpbio.com [mpbio.com]
- 12. Behind the Link between Copper and Angiogenesis: Established Mechanisms and an Overview on the Role of Vascular Copper Transport Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
- 15. COPPER AND ANGIOGENESIS: UNRAVELLING A RELATIONSHIP KEY TO CANCER PROGRESSION - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 16. par.nsf.gov [par.nsf.gov]
- 17. scribd.com [scribd.com]
- To cite this document: BenchChem. [cupric chloride dihydrate CAS number and registry information]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b088998#cupric-chloride-dihydrate-cas-number-and-registry-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com